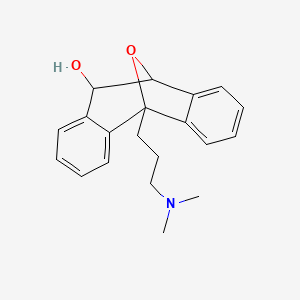
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an impurity in the synthesis of certain antidepressant drugs, such as amitriptyline and nortriptyline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol involves several steps. One common method starts with dibenzosuberone, which undergoes a series of reactions including alkylation with 3-chloro-N,N-dimethylpropylamine . The reaction conditions typically involve the use of solvents like DMSO or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its role as an impurity in antidepressant drugs and its potential impact on drug efficacy and safety.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can influence the pharmacokinetics and pharmacodynamics of related drugs, such as amitriptyline .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a similar structure but different pharmacological properties.
Nortriptyline: Another tricyclic antidepressant, closely related to amitriptyline.
Dibenzosuberone: A precursor in the synthesis of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol.
Uniqueness
This compound is unique due to its specific structural features and its role as an impurity in the synthesis of antidepressant drugs. Its presence can affect the purity and efficacy of the final pharmaceutical product, making it an important compound for quality control and research .
Properties
CAS No. |
5154-95-0 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-8-ol |
InChI |
InChI=1S/C20H23NO2/c1-21(2)13-7-12-20-16-10-5-3-8-14(16)18(22)19(23-20)15-9-4-6-11-17(15)20/h3-6,8-11,18-19,22H,7,12-13H2,1-2H3 |
InChI Key |
QYDFQGAINLZXRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC12C3=CC=CC=C3C(C(O1)C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















